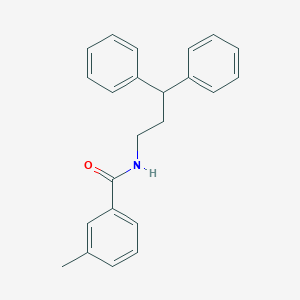

N-(3,3-diphenylpropyl)-3-methylbenzamide

カタログ番号:

B458181

分子量:

329.4g/mol

InChIキー:

YQHBLUYUWUWAQR-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N-(3,3-Diphenylpropyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzoyl group and a 3,3-diphenylpropylamine substituent. Its structure combines lipophilic diphenylpropyl and aromatic benzamide moieties, which are critical for interactions with hydrophobic binding pockets in biological targets .

特性

分子式 |

C23H23NO |

|---|---|

分子量 |

329.4g/mol |

IUPAC名 |

N-(3,3-diphenylpropyl)-3-methylbenzamide |

InChI |

InChI=1S/C23H23NO/c1-18-9-8-14-21(17-18)23(25)24-16-15-22(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-14,17,22H,15-16H2,1H3,(H,24,25) |

InChIキー |

YQHBLUYUWUWAQR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

CC1=CC(=CC=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Pharmacological Targets

(a) N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine (SoRI-20041)

- Structure : Retains the 3,3-diphenylpropyl group but replaces the benzamide with a quinazolinamine scaffold.

- Activity: Acts as a novel allosteric dopamine transporter (DAT) ligand with nanomolar potency. It slows [125I]RTI-55 dissociation and modulates dopamine release, distinguishing it from the benzamide derivatives .

(b) Fendiline Hydrochloride

- Structure : Features a 3,3-diphenylpropylamine group linked to a phenethylamine moiety.

- Activity : A calcium channel blocker used clinically for angina. The absence of a benzamide group shifts its mechanism toward L-type calcium channel inhibition .

- Key Difference : The phenethylamine structure confers ion channel affinity, whereas the benzamide in the target compound may favor enzyme or transporter binding.

(c) N-(3,3-Diphenylpropyl)-3-methoxybenzamide

- Structure : Differs by a methoxy substituent at the benzamide’s 3-position instead of a methyl group.

- Activity : Methoxy groups often enhance metabolic stability and membrane permeability compared to methyl groups. This compound’s electronic profile may influence target selectivity .

(d) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Shares the 3-methylbenzamide group but substitutes the diphenylpropylamine with a hydroxy-tertiary alcohol.

Key Insights :

- The diphenylpropyl group is often introduced via alkylation or nucleophilic substitution (e.g., uses NaI/TMS-Cl for halogen exchange).

- Benzamide derivatives typically employ coupling reagents like HBTU or EDCI for amide bond formation .

Structure-Activity Relationships (SAR)

- Diphenylpropyl Group : Enhances lipophilicity, improving CNS penetration and binding to hydrophobic pockets in targets like DAT .

- 3-Methoxy: Improves metabolic stability via electron-donating effects but may reduce binding affinity .

- Amide Linkage : Replacing benzamide with quinazolinamine (SoRI-20041) or propanamide (Fendiline) alters target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。